2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-7(2-4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKBDRGSSLVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, displacing the chloride ion from the benzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the sulfanyl acetic acid moiety can participate in various chemical reactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylsulfanylacetic Acids
2-(4-Fluorophenyl)sulfanylacetic Acid (CAS 332-51-4)
- Molecular Formula : C₈H₇FO₂S
- Molecular Weight : 186.2 g/mol
- Key Differences : Replaces the trifluoromethoxy group with a fluorine atom.
- Applications : Used as a building block in agrochemicals and pharmaceuticals. Lower molecular weight suggests higher solubility in polar solvents compared to the target compound .
4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6)
- Molecular Formula : C₉H₁₀O₄S
- Molecular Weight : 214.24 g/mol
- Key Differences : Contains a methylsulfonyl (-SO₂CH₃) group instead of the sulfanyl-trifluoromethoxybenzyl moiety.
- Applications : Intermediate in the synthesis of Etoricoxib (anti-inflammatory drug). The sulfonyl group enhances electrophilicity, influencing binding affinity in enzyme inhibition .
Heterocyclic Sulfanylacetic Acids
2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic Acid (CAS 790270-74-5)
- Molecular Formula : C₁₁H₁₀N₂O₂S₃
- Molecular Weight : 306.41 g/mol
- Key Differences : Incorporates a thiadiazole ring, increasing structural complexity and molecular weight.
- Applications: Potential use in medicinal chemistry for its heterocyclic scaffold, which may modulate kinase or protease activity .
2-[[5-[(2-Phenylphenoxy)methyl]-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid
Trifluoromethoxy-Substituted Phenylacetic Acids
2-[3-Methyl-5-(Trifluoromethoxy)phenyl]acetic Acid
- Molecular Formula : C₁₀H₉F₃O₃ (estimated).
- Key Differences : Trifluoromethoxy group at the meta position with a methyl substituent.
- Applications : Positional isomerism may alter receptor selectivity in bioactive molecules .
2-(4-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 148401-42-7)
Comparative Analysis Table
Biological Activity
2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid is an organic compound characterized by its trifluoromethoxy group and a sulfanyl acetic acid moiety. The molecular formula is C10H9F3O3S, and it has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Synthesis
The compound is typically synthesized through the reaction of 4-(trifluoromethoxy)benzyl chloride with thioglycolic acid under basic conditions, utilizing a nucleophilic substitution mechanism. This method allows for the formation of the desired sulfanyl acetic acid derivative effectively.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with different biological targets.
- Dopamine Receptor Interaction : Research indicates that compounds containing trifluoromethoxy groups can exhibit selective interactions with dopamine receptors, particularly D3 receptors. This selectivity is crucial for developing treatments for neuropsychiatric disorders .
- Inhibition Studies : The presence of the trifluoromethoxy group has been shown to enhance the potency of certain compounds in inhibiting serotonin uptake, suggesting a potential role in modulating neurotransmitter systems .
Case Studies and Research Findings
Several studies have investigated the structure-activity relationships (SAR) of compounds similar to this compound.
Table 1: Structure-Activity Relationships (SAR)
| Compound ID | Trifluoromethoxy Substitution | D3R Agonist Activity (EC50 nM) | D2R Activity (EC50 nM) |
|---|---|---|---|
| Compound 1 | Yes | 710 ± 150 | Inactive |
| Compound 2 | Yes | 278 ± 62 | Inactive |
| Compound 3 | Yes | 98 ± 21 | >100,000 |
This table summarizes findings from SAR studies highlighting how modifications to the trifluoromethoxy group influence receptor activity. The data suggest that while some substitutions enhance D3 receptor activity, others may lead to inactivity at D2 receptors, indicating a potential for selective pharmacological profiles .
Pharmacological Implications
The unique properties imparted by the trifluoromethoxy group may contribute to the development of new therapeutic agents targeting specific pathways in neuropsychiatric disorders. The selectivity observed in receptor binding is promising for minimizing side effects associated with broader-spectrum drugs.
Q & A
Q. What are the common synthetic routes for 2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-(trifluoromethoxy)benzyl thiol and chloroacetic acid under basic conditions. Key steps include:
- Activation of the thiol group using bases like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Temperature control (60–80°C) to avoid decomposition of the trifluoromethoxy group .
- Post-synthesis purification via recrystallization or column chromatography, with yields ranging from 65–80% depending on solvent choice .
Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) exhibits distinct splitting patterns in ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and a singlet at ~120 ppm in ¹³C NMR .
- FT-IR : Confirm the presence of the sulfanyl (C-S) stretch at 600–700 cm⁻¹ and the carboxylic acid (-COOH) stretch at 2500–3300 cm⁻¹ .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for purity assessment, monitoring the [M+H]⁺ ion at m/z 295.0 .
Q. What functional groups in this compound are most reactive, and how do they influence its stability in aqueous solutions?
- Methodological Answer :
- The sulfanyl (-S-) linkage is prone to oxidation, forming sulfoxides or sulfones under ambient conditions. Stability studies recommend storing the compound under inert gas (N₂/Ar) at -20°C .
- The trifluoromethoxy group (-OCF₃) enhances lipophilicity but may hydrolyze under strongly acidic/basic conditions (pH < 2 or > 10) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or QM/MM) predict reaction pathways for modifying the sulfanyl group?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for sulfanyl substitution reactions. For example, replacing the sulfanyl group with a sulfonamide requires optimizing transition states using B3LYP/6-31G(d) basis sets .
- Reaction Path Sampling : Use quantum chemical calculations to identify intermediates in nucleophilic aromatic substitution reactions, validated by experimental LC-MS data .
Q. What strategies resolve discrepancies in NMR data when synthesizing derivatives with competing substituents?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolve signal splitting caused by rotational barriers in trifluoromethoxy-substituted aromatic rings .
- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to trace competing reaction pathways (e.g., para vs. ortho substitution) .
Q. How does the compound’s electronic structure influence its binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The trifluoromethoxy group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
- QSAR Analysis : Correlate Hammett σ values of substituents (e.g., -OCF₃ vs. -OCH₃) with IC₅₀ data to design potent analogs .
Critical Data Contradictions and Validation
- Synthetic Yield Variability : Conflicting reports on yields (50–85%) may arise from differences in solvent purity or thiol activation methods. Validate via controlled reproducibility studies .
- NMR Signal Assignments : Discrepancies in aromatic proton shifts (δ 7.2 vs. 7.4 ppm) highlight the need for deuterated solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
